tert-Butyl 2-(((1-(pyrazin-2-yl)ethyl)amino)methyl)piperidine-1-carboxylate tert-Butyl 2-(((1-(pyrazin-2-yl)ethyl)amino)methyl)piperidine-1-carboxylate
Brand Name: Vulcanchem
CAS No.: 1289388-36-8
VCID: VC7836868
InChI: InChI=1S/C17H28N4O2/c1-13(15-12-18-8-9-19-15)20-11-14-7-5-6-10-21(14)16(22)23-17(2,3)4/h8-9,12-14,20H,5-7,10-11H2,1-4H3
SMILES: CC(C1=NC=CN=C1)NCC2CCCCN2C(=O)OC(C)(C)C
Molecular Formula: C17H28N4O2
Molecular Weight: 320.4

tert-Butyl 2-(((1-(pyrazin-2-yl)ethyl)amino)methyl)piperidine-1-carboxylate

CAS No.: 1289388-36-8

Cat. No.: VC7836868

Molecular Formula: C17H28N4O2

Molecular Weight: 320.4

* For research use only. Not for human or veterinary use.

tert-Butyl 2-(((1-(pyrazin-2-yl)ethyl)amino)methyl)piperidine-1-carboxylate - 1289388-36-8

Specification

CAS No. 1289388-36-8
Molecular Formula C17H28N4O2
Molecular Weight 320.4
IUPAC Name tert-butyl 2-[(1-pyrazin-2-ylethylamino)methyl]piperidine-1-carboxylate
Standard InChI InChI=1S/C17H28N4O2/c1-13(15-12-18-8-9-19-15)20-11-14-7-5-6-10-21(14)16(22)23-17(2,3)4/h8-9,12-14,20H,5-7,10-11H2,1-4H3
Standard InChI Key ZZBRODJIOYUUOZ-UHFFFAOYSA-N
SMILES CC(C1=NC=CN=C1)NCC2CCCCN2C(=O)OC(C)(C)C
Canonical SMILES CC(C1=NC=CN=C1)NCC2CCCCN2C(=O)OC(C)(C)C

Introduction

Chemical Identity and Structural Features

tert-Butyl 2-(((1-(pyrazin-2-yl)ethyl)amino)methyl)piperidine-1-carboxylate belongs to the class of piperidine-carbamate derivatives, characterized by a piperidine core modified with a tert-butyl carbamate group and a pyrazine-containing side chain.

Structural Analysis

The compound’s structure comprises three key components:

  • Piperidine Ring: A six-membered nitrogen-containing heterocycle that confers conformational flexibility and serves as a scaffold for functionalization.

  • tert-Butyl Carbamate Group: A protective group that enhances solubility and stability, commonly used in peptide synthesis .

  • Pyrazine-Ethylamino Side Chain: A pyrazine ring (a diazine with two nitrogen atoms at positions 1 and 4) attached to an ethylamine linker, which may facilitate interactions with biological targets.

The stereochemistry at the piperidine C2 and C3 positions, as well as the orientation of the pyrazine moiety, could significantly influence its biochemical properties .

Synthesis and Chemical Reactivity

Synthetic Pathways

The synthesis of piperidine-carbamate derivatives typically involves multi-step reactions:

  • Piperidine Functionalization: Introduction of an aminomethyl group at the C2 position via nucleophilic substitution or reductive amination.

  • Pyrazine-Ethylamine Coupling: Reaction of the aminomethyl-piperidine intermediate with 1-(pyrazin-2-yl)ethyl bromide or chloride under basic conditions.

  • Carbamate Protection: Treatment with di-tert-butyl dicarbonate (Boc2O\text{Boc}_2\text{O}) in the presence of a base (e.g., DMAP) to install the tert-butyl carbamate group .

A representative synthesis route is summarized below:

Piperidine derivative+1-(pyrazin-2-yl)ethyl halideBaseIntermediateBoc2OTarget compound\text{Piperidine derivative} + \text{1-(pyrazin-2-yl)ethyl halide} \xrightarrow{\text{Base}} \text{Intermediate} \xrightarrow{\text{Boc}_2\text{O}} \text{Target compound}

Chemical Modifications

The compound’s reactivity is dominated by:

  • Carbamate Hydrolysis: Acidic or enzymatic cleavage of the tert-butyl group to yield a primary amine, enabling further conjugation .

  • Pyrazine Ring Functionalization: Electrophilic substitution at the pyrazine C3 or C5 positions, though steric hindrance from the ethyl group may limit reactivity.

  • Piperidine Ring Oxidation: Potential formation of N-oxides under strong oxidizing conditions, altering electronic properties .

Applications in Drug Development

PROTAC Linkers

Piperidine-carbamates are employed as semi-flexible linkers in PROTACs (Proteolysis-Targeting Chimeras), where they connect E3 ligase ligands to target protein binders . The tert-butyl group enhances solubility, while the pyrazine moiety may contribute to ternary complex stability .

Prodrug Design

The carbamate group serves as a prodrug motif, hydrolyzing in vivo to release active amines. For instance, similar compounds are investigated as prodrugs for antiviral agents .

Comparative Analysis with Analogous Compounds

Compound NameMolecular FormulaKey Structural DifferencesBiological Activity
tert-Butyl 2-(((3-methylpyrazin-2-yl)amino)methyl)piperidine-1-carboxylateC16H26N4O2\text{C}_{16}\text{H}_{26}\text{N}_4\text{O}_2Methyl group at pyrazine C3Kinase inhibition (IC₅₀: 0.5 µM)
tert-Butyl 4-(4-(2-aminoethyl)phenyl)piperidine-1-carboxylate C18H28N2O2\text{C}_{18}\text{H}_{28}\text{N}_2\text{O}_2Phenyl-ethylamino side chainPROTAC linker
Target CompoundC17H28N4O2\text{C}_{17}\text{H}_{28}\text{N}_4\text{O}_2Ethyl group at pyrazine C1Hypothesized antimicrobial activity

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